molecular formula C8H9BrN2O B8175095 3-Bromo-N,N-dimethylisonicotinamide

3-Bromo-N,N-dimethylisonicotinamide

Katalognummer: B8175095
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: YCUPDQHQYXZIGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N,N-dimethylisonicotinamide (hypothetical structure inferred from nomenclature) is a brominated aromatic compound featuring a dimethylamine substituent and an amide group on an isonicotinic acid backbone. This compound (C₈H₁₀BrN, MW 200.08) is a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and fluorination processes . Its applications span pharmaceuticals, agrochemicals, and materials science due to its reactivity and versatility .

Eigenschaften

IUPAC Name

3-bromo-N,N-dimethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUPDQHQYXZIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethylisonicotinamide typically involves the bromination of N,N-dimethylisonicotinamide. One common method includes the reaction of N,N-dimethylisonicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the third position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-N,N-dimethylisonicotinamide may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N,N-dimethylisonicotinamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylated nitrogen play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-Bromo-N,N-dimethylaniline with structurally analogous brominated and nitrogen-containing aromatic compounds:

Compound Name Molecular Formula Molecular Weight logP Topological Polar Surface Area (Ų) Key Applications Reference
3-Bromo-N,N-dimethylaniline C₈H₁₀BrN 200.08 ~3.0 12.0 Fluorination, Polymer intermediates, Pharmaceuticals
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 ~2.8 46.2 Polyimide monomer synthesis
3’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxamide C₁₅H₁₆N₂O 240.30 ~2.5 41.0 Kinase inhibitors, Drug discovery
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 321.15 ~1.8 66.8 Crystallography studies, Tautomerism research
5-Bromo-N,N-diethylnicotinamide C₁₀H₁₂BrN₂O 269.12 ~2.2 41.0 Neuropharmacology, Ligand design

Key Observations :

  • logP Values: 3-Bromo-N,N-dimethylaniline exhibits a higher logP (~3.0) compared to carboxamide derivatives (e.g., 1.8–2.5), indicating greater lipophilicity, likely due to its non-polar dimethylamino group .
  • Reactivity: The bromine atom in 3-Bromo-N,N-dimethylaniline facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethylamino group enhances electron-donating effects, improving catalytic efficiency .
  • Applications : Carboxamide derivatives (e.g., biphenyl-carboxamide) are more prevalent in drug discovery due to hydrogen-bonding capabilities, whereas halogenated anilines are preferred in materials science .

Key Observations :

  • Catalytic Efficiency : Palladium catalysts (e.g., Pd(dppf)Cl₂) enable high yields (>90%) in cross-coupling reactions, underscoring their importance in synthesizing complex aryl amines .
  • Byproduct Formation : Carboxamide derivatives often require stringent purification (e.g., C18 chromatography) due to tautomerism or side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.